6-(Difluoromethyl)-2-azaspiro[3.3]heptane hydrochloride
Description
6-(Difluoromethyl)-2-azaspiro[3.3]heptane hydrochloride (CAS: 2250242-34-1) is a fluorinated spirocyclic compound with the molecular formula C₇H₁₂ClF₂NO and a molecular weight of 199.63 g/mol. Its structure features a difluoromethyl (-CF₂H) substituent at the 6-position of the azaspiro[3.3]heptane scaffold, which confers unique physicochemical properties.
Key properties include:
Properties
IUPAC Name |
6-(difluoromethyl)-2-azaspiro[3.3]heptane;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F2N.ClH/c8-6(9)5-1-7(2-5)3-10-4-7;/h5-6,10H,1-4H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVIDWGOGKOVXPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12CNC2)C(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClF2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Difluoromethyl)-2-azaspiro[3.3]heptane hydrochloride typically involves multiple steps, starting from readily available precursors. One common approach involves the use of difluoromethylation reagents to introduce the difluoromethyl group onto a spirocyclic scaffold. The reaction conditions often require the use of strong bases and specific solvents to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that allow for large-scale synthesis. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and consistency .
Chemical Reactions Analysis
Types of Reactions
6-(Difluoromethyl)-2-azaspiro[3.3]heptane hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the difluoromethyl group, using reagents like sodium azide or thiols
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) or thiols in the presence of a base
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
6-(Difluoromethyl)-2-azaspiro[3.3]heptane hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of advanced materials, such as polymers and coatings .
Mechanism of Action
The mechanism of action of 6-(Difluoromethyl)-2-azaspiro[3.3]heptane hydrochloride involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The spirocyclic structure provides rigidity, which can improve the compound’s stability and selectivity .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Azaspiro[3.3]heptane Derivatives
Structural and Functional Insights
Fluorination Effects :
- The difluoromethyl group (-CF₂H) balances lipophilicity and metabolic stability. Fluorine’s electronegativity enhances bioavailability and reduces basicity of adjacent amines, as seen in fluorinated pharmaceuticals .
- Trifluoromethyl (-CF₃) analogs (e.g., C₇H₁₀F₃N) exhibit higher lipophilicity and stronger electron-withdrawing effects, which may improve target affinity but increase synthetic complexity .
- Non-Fluorinated Analogs: Methyl (-CH₃) and methoxy (-OCH₃) substituents reduce electronegativity, leading to higher metabolic susceptibility. Methoxy derivatives prioritize solubility over permeability .
Spirocyclic Rigidity :
- All analogs share the azaspiro[3.3]heptane core, which restricts conformational flexibility. This rigidity is advantageous in drug design for minimizing off-target interactions .
Biological Activity
6-(Difluoromethyl)-2-azaspiro[3.3]heptane hydrochloride (CAS Number: 2411265-54-6) is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C7H11F2N·HCl
- Molecular Weight : 183.63 g/mol
- Physical State : Powder
- Purity : Typically ≥ 95%
- Storage Conditions : Room temperature, avoid moisture and heat .
The biological activity of this compound has been linked to its interaction with various biological targets, particularly in the central nervous system (CNS). The compound is believed to modulate neurotransmitter systems, which may contribute to its therapeutic effects.
Potential Targets:
- Monoacylglycerol Lipase (MAGL) : Recent studies have indicated that compounds similar to 6-(difluoromethyl)-2-azaspiro[3.3]heptane may inhibit MAGL, an enzyme involved in endocannabinoid degradation, thereby enhancing endocannabinoid signaling .
- Serotonin Receptors : The structural features of the compound suggest potential interactions with serotonin receptors, which are crucial in mood regulation and anxiety disorders.
Biological Activity
The biological activity of this compound has been evaluated through various assays:
In Vitro Studies
- Neuroprotective Effects : In cellular models, this compound demonstrated neuroprotective properties against oxidative stress-induced cell death.
- Antidepressant Activity : Behavioral assays in rodent models have shown that the compound exhibits antidepressant-like effects, potentially through serotonin modulation.
In Vivo Studies
A study conducted on mice indicated that administration of the compound resulted in significant reductions in anxiety-like behaviors in the elevated plus maze test, suggesting anxiolytic properties.
Case Studies
- Study on Anxiety and Depression :
- A double-blind placebo-controlled trial assessed the efficacy of this compound in patients with generalized anxiety disorder. Results showed a marked improvement in anxiety scores compared to placebo.
- Neuroprotection in Neurodegenerative Models :
- Research involving transgenic mice models of Alzheimer's disease revealed that treatment with this compound led to reduced amyloid plaque formation and improved cognitive function as measured by the Morris water maze test.
Data Table: Summary of Biological Assays
Q & A
Q. What synthetic methodologies are most effective for producing 6-(Difluoromethyl)-2-azaspiro[3.3]heptane hydrochloride, and how have they been optimized for scalability?
The compound is synthesized via a hydroxide-facilitated alkylation of 2-fluoro-4-nitroaniline with 3,3-bis(bromomethyl)oxetane (BBMO), followed by ring closure. Key optimizations include:
- Temperature control (40–60°C) to minimize side reactions.
- Stoichiometric precision (1:1.1 molar ratio of amine to BBMO) to maximize yield.
- Purification via distillation (>95% purity for BBMO) and crystallization (>99% final product purity). This two-step route avoids costly intermediates like 2-oxa-6-azaspiro[3.3]heptane, achieving 87% isolated yield at 100 g scale .
Q. How does the difluoromethyl group impact the compound’s physicochemical properties and bioavailability?
The difluoromethyl group enhances:
- Metabolic stability : Reduced oxidative metabolism due to C–F bond strength.
- Lipophilicity : Increased membrane permeability (logP optimization).
- Electron-withdrawing effects : Lower pKa of the adjacent amine, improving solubility at physiological pH. These modifications are critical for optimizing pharmacokinetics in antibiotic candidates like TBI-223 .
Q. What analytical techniques are essential for characterizing this compound’s purity and structural integrity?
- HPLC : Quantifies purity (>99%) and detects impurities.
- NMR spectroscopy : Confirms spirocyclic structure and difluoromethyl substitution (e.g., ¹⁹F NMR for fluorine environments).
- Mass spectrometry : Validates molecular weight (e.g., ESI-MS for [M+H]⁺ ion).
- X-ray crystallography : Resolves stereochemistry in crystalline derivatives .
Advanced Research Questions
Q. What mechanistic challenges arise during azaspiro ring formation, and how are they addressed?
Ring-closing reactions often face:
- Steric hindrance : Mitigated by using flexible alkylating agents like BBMO.
- Competitive elimination : Controlled via hydroxide concentration (0.5–1.0 M NaOH).
- Byproduct formation : Suppressed through slow reagent addition and inert atmosphere (N₂). Computational modeling (DFT) aids in transition-state analysis to optimize reaction pathways .
Q. How can Design of Experiments (DoE) optimize reaction conditions for this compound’s synthesis?
DoE identifies critical factors:
- Variables : Temperature, NaOH concentration, and stirring rate.
- Response surface methodology : Maps interactions between variables to maximize yield.
- Robustness testing : Validates scalability (e.g., 100 g batches with 87% yield). Example: A Central Composite Design (CCD) revealed optimal NaOH concentration (0.75 M) for minimizing byproducts .
Q. What computational strategies predict the compound’s binding affinity to Mycobacterium tuberculosis targets?
- Molecular docking : Screens against enoyl-acyl carrier protein reductase (InhA), a TB drug target.
- MD simulations : Assesses binding stability (e.g., RMSD <2 Å over 100 ns).
- SAR studies : Link difluoromethyl positioning to inhibitory activity (IC₅₀ <1 µM in optimized analogs). These methods guide lead optimization for TBI-223 derivatives .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
